molecular formula C8H5BrF4O B1444361 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene CAS No. 939425-76-0

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1444361
CAS No.: 939425-76-0
M. Wt: 273.02 g/mol
InChI Key: LVSYSRVUXFHORE-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene (CAS: 939425-76-0) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 3), and a 2,2,2-trifluoroethoxy group (position 5). Its molecular formula is C₈H₅BrF₄O, with a molecular weight of 273.03 g/mol . The trifluoroethoxy group introduces strong electron-withdrawing effects, while the bromine and fluorine substituents influence both electronic and steric properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSYSRVUXFHORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Halogenated Fluorobenzenes with 2,2,2-Trifluoroethanol

A common approach is the nucleophilic substitution of a halogenated fluorobenzene with 2,2,2-trifluoroethanol under basic conditions. This is often achieved by:

  • Generating the alkoxide of 2,2,2-trifluoroethanol using a strong base such as sodium hydride (NaH).
  • Reacting the alkoxide with 1-bromo-3-fluoro-5-halobenzene (or similar precursor) in a polar aprotic solvent like dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).
  • Stirring the mixture at ambient or slightly elevated temperatures to promote nucleophilic aromatic substitution.

Example Experimental Conditions:

Parameter Details
Base Sodium hydride (NaH), 55% dispersion in mineral oil
Solvent Dimethylacetamide (DMA) or Dimethylformamide (DMF)
Temperature 0 °C (ice bath) initially, then ambient to 25-40 °C
Reaction Time 1.5 to 2 hours
Workup Extraction with diethyl ether and water, washing with saturated NaCl, drying over MgSO4, evaporation
Purification Column chromatography using hexane or hexane/ethyl acetate mixtures

This method has been demonstrated to yield the desired trifluoroethoxy-substituted bromofluorobenzene in yields ranging from 70% to 80% depending on the exact substrate and conditions.

Halogenation and Subsequent Functionalization

Starting from commercially available fluoro- or bromobenzene derivatives, halogenation can be performed to introduce the bromine atom at the desired position, followed by etherification.

  • Example: 3-fluoro-5-(trifluoromethyl)bromobenzene can be synthesized by bromination of 3-fluoro-5-(trifluoromethyl)benzene derivatives.
  • Subsequent reaction with trifluoroethanol alkoxide introduces the trifluoroethoxy group at the 5-position.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Sodium hydride + 2,2,2-trifluoroethanol in DMA NaH (55% dispersion), DMA, 0 °C to RT, 1.5-2 h 70-80 Straightforward etherification, mild conditions
Bromination then Etherification Bromination of fluoro-(trifluoromethyl)benzene, then NaH + trifluoroethanol 70-77 Two-step process, regioselective
Copper(I) iodide catalyzed substitution CuI, K2CO3, DMA, 95 °C, 16-32 h 54-70 Longer reaction time, suitable for complex substrates

Research Findings and Notes

  • The use of sodium hydride in mineral oil dispersions is effective for generating the trifluoroethanol alkoxide, which is the key nucleophile for etherification.
  • Dimethylacetamide and dimethylformamide are preferred solvents due to their ability to dissolve both organic substrates and inorganic bases.
  • Reaction temperatures are generally kept mild to avoid decomposition or side reactions.
  • Purification by column chromatography using hexane or hexane/ethyl acetate mixtures yields high purity products.
  • Copper-catalyzed methods offer alternative pathways but require longer reaction times and careful control of reaction parameters.
  • The presence of fluorine and trifluoromethyl groups on the aromatic ring influences reactivity and regioselectivity, often enhancing nucleophilic aromatic substitution rates due to electron-withdrawing effects.

Chemical Reactions Analysis

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Bromo Position Fluoro Position Trifluoroethoxy Position Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%)
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene 1 3 5 C₈H₅BrF₄O 273.03 939425-76-0 95
1-Bromo-2-fluoro-4-(2,2,2-trifluoroethoxy)benzene 1 2 4 C₈H₅BrF₄O 273.03 1036724-63-6 95
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene 1 4 2 C₈H₅BrF₄O 273.03 870063-18-6 95
1-Bromo-3-(trifluoromethoxy)benzene 1 3 (trifluoromethoxy) C₇H₄BrF₃O 241.01 2252-44-0 98
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 1 5 (trifluoromethoxy) C₇H₂BrF₃INO₃ 411.90 2366994-47-8

Key Observations :

  • Substituent Effects : The trifluoroethoxy group in position 5 (target compound) creates a meta-directing electronic environment, whereas its positional isomer (4-trifluoroethoxy, Entry 2) may exhibit altered reactivity in electrophilic substitution or cross-coupling reactions .
  • Trifluoromethoxy vs.
  • Halogen Diversity : The iodo-nitro derivative (Entry 5) demonstrates enhanced reactivity in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability compared to bromine .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Palladium-Catalyzed Reactions

Compound Reaction Type Catalyst System Yield (%) Application Example
This compound C-O Cross-Coupling Pd₂(dba)₃/tBuBrettPhos 75–85 Synthesis of fluorinated aryl ethers
1-Bromo-3-(trifluoromethoxy)benzene Suzuki Coupling Pd(PPh₃)₄/Na₂CO₃ 90 Biaryl intermediates for drug design
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Ullmann Coupling CuI/1,10-Phenanthroline 65 Nitroarene-functionalized scaffolds

Key Findings :

  • The target compound’s trifluoroethoxy group enhances oxidative addition efficiency in Pd-catalyzed C-O couplings due to its electron-deficient aromatic ring .
  • Bromine at position 1 (compared to iodine in Entry 5, Table 1) offers a balance between reactivity and cost-effectiveness in large-scale syntheses .

Pharmacological Potential

Fluorinated aromatic compounds are critical in drug development. Below is a comparison of pharmacological relevance:

Key Insights :

  • The target compound’s trifluoroethoxy group mimics metabolic stability seen in FDA-approved drugs like lansoprazole, where fluorine substituents reduce cytochrome P450-mediated degradation .
  • Positional isomerism (e.g., 3-fluoro vs. 4-fluoro in Table 1) can drastically alter binding affinity to targets such as α1-adrenergic receptors .

Biological Activity

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound with the molecular formula C8_8H5_5BrF4_4O. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a trifluoroethoxy group, suggests potential biological activity that warrants detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

The compound is synthesized through halogenation and etherification reactions, often involving bromination of 3-fluoro-5-(2,2,2-trifluoroethoxy)benzene. The synthesis typically occurs in inert solvents under controlled conditions to optimize yield and purity .

PropertyValue
Molecular FormulaC8_8H5_5BrF4_4O
Molecular Weight255.03 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
SolubilityNot specified

The biological activity of this compound can be attributed to its ability to modify biological molecules through nucleophilic substitution reactions facilitated by the bromine atom. This property allows it to interact with various molecular targets, including enzymes and receptors .

Biological Applications

This compound has several applications in biological research:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates .
  • Biochemical Studies : The compound can be utilized to study biochemical pathways by modifying proteins or nucleic acids, allowing researchers to investigate interactions within cellular systems .

Case Studies and Research Findings

Recent studies have highlighted the significance of trifluoromethyl groups in enhancing the efficacy of drug candidates. For instance:

  • Fluorinated Compounds in Drug Design : Research indicates that fluorinated compounds often exhibit improved binding affinity and selectivity toward biological targets compared to their non-fluorinated counterparts. This trend is particularly noted in compounds targeting neurotransmitter uptake mechanisms .
  • Toxicological Profile : The compound's safety profile has been assessed in various studies. For example, the LD50 (lethal dose for 50% of the population) for oral administration in rats exceeds 2000 mg/kg, indicating low acute toxicity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameCAS NumberBiological Activity
1-Bromo-3-fluoro-5-nitro-2-(trifluoroethoxy)benzene888327-41-1Potential anti-cancer properties
1-Bromo-4-fluorobenzene106-39-8Used in synthesis; moderate reactivity
Trifluoromethylbenzene98-08-8High lipophilicity; used in agrochemicals

Q & A

Q. What are the standard synthetic routes for 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically begins with a substituted benzene precursor. For example, bromination of 3-fluoro-5-(2,2,2-trifluoroethoxy)benzene using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) ensures regioselective bromination at the para position relative to the trifluoroethoxy group. The trifluoroethoxy group acts as a strong electron-withdrawing meta-director, while the fluorine atom directs bromination to the remaining activated positions. Reaction monitoring via TLC or HPLC is critical to minimize by-products .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

  • Methodological Answer :
  • <sup>19</sup>F NMR : The trifluoroethoxy group (-OCH2CF3) produces a distinct triplet (J = 8–10 Hz) near δ -75 ppm. The fluorine atom on the benzene ring appears as a doublet due to coupling with adjacent protons.
  • <sup>1</sup>H NMR : Aromatic protons adjacent to bromine or fluorine exhibit deshielding and splitting patterns (e.g., doublets of doublets for protons near both substituents).
  • IR : Strong C-F stretches (1000–1300 cm<sup>-1</sup>) and C-O-C vibrations (1200–1250 cm<sup>-1</sup>) confirm functional groups .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom’s reactivity in cross-coupling can vary due to steric hindrance from the trifluoroethoxy group. To enhance reactivity:
  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize palladium catalysts.
  • Optimize solvent polarity (e.g., toluene/water mixtures) and base (K2CO3 or Cs2CO3).
  • Pre-activate the catalyst with microwave irradiation (50–100°C, 10–30 minutes) to overcome steric effects .

Q. How do computational methods (DFT) predict electronic effects influencing substitution patterns?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:
  • The trifluoroethoxy group lowers electron density at the para position, favoring electrophilic bromination.
  • Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization.
  • Compare computed <sup>19</sup>F NMR shifts with experimental data to validate models .

Q. What are the stability challenges under acidic/basic conditions, and how are degradation pathways mitigated?

  • Methodological Answer :
  • Acidic Conditions : The trifluoroethoxy group may hydrolyze to form trifluoroethanol. Stabilize by storing in anhydrous solvents (e.g., THF) with molecular sieves.
  • Basic Conditions : Bromine displacement can occur. Use mild bases (e.g., NaHCO3) and low temperatures (0–5°C) during reactions.
  • Monitor degradation via LC-MS and isolate intermediates under inert atmospheres .

Q. How to resolve contradictions in biological activity studies (e.g., antimicrobial assays)?

  • Methodological Answer : Variations in reported bioactivity often arise from:
  • Purity : Ensure ≥95% purity via recrystallization (hexane/ethyl acetate) or column chromatography.
  • Assay Conditions : Standardize microbial strains, growth media, and incubation times.
  • Solubility : Use co-solvents (DMSO <1% v/v) to enhance bioavailability without cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
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1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene

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